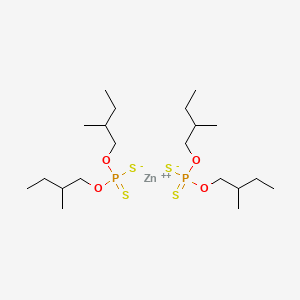

O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt

CAS No.: 64191-10-2

Cat. No.: VC17011375

Molecular Formula: C20H44O4P2S4Zn

Molecular Weight: 604.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64191-10-2 |

|---|---|

| Molecular Formula | C20H44O4P2S4Zn |

| Molecular Weight | 604.2 g/mol |

| IUPAC Name | zinc;bis(2-methylbutoxy)-sulfanylidene-sulfido-λ5-phosphane |

| Standard InChI | InChI=1S/2C10H23O2PS2.Zn/c2*1-5-9(3)7-11-13(14,15)12-8-10(4)6-2;/h2*9-10H,5-8H2,1-4H3,(H,14,15);/q;;+2/p-2 |

| Standard InChI Key | YCDHMFAQVRKJIL-UHFFFAOYSA-L |

| Canonical SMILES | CCC(C)COP(=S)(OCC(C)CC)[S-].CCC(C)COP(=S)(OCC(C)CC)[S-].[Zn+2] |

Introduction

Chemical Structure and Properties

Molecular Composition

O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt belongs to the zinc dialkyldithiophosphate (ZDDP) family, characterized by a central zinc atom coordinated to two dithiophosphate ligands. Each ligand consists of a phosphorus atom bonded to two sulfur atoms and two 2-methylbutyl groups, creating a tetrahedral geometry around the zinc center. The 2-methylbutyl substituents contribute to the compound’s lipid solubility, enabling effective dispersion in hydrocarbon-based lubricants.

The molecular structure ensures thermal stability up to 180°C, with decomposition occurring via cleavage of the P–S bonds at higher temperatures. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR), confirm the presence of characteristic P=S (680 cm<sup>−1</sup>) and P–O–C (1050 cm<sup>−1</sup>) vibrations.

Physicochemical Characteristics

| Property | Value/Range |

|---|---|

| Melting Point | 85–90°C |

| Density | 1.12–1.15 g/cm³ |

| Solubility | Insoluble in water; miscible with hydrocarbons |

| Flash Point | >200°C |

| Hydrolytic Stability | Stable at pH 6–8 |

The compound’s hydrolytic stability is critical for applications in humid environments, as premature decomposition could release corrosive phosphoric acid. Its low acute toxicity (LD<sub>50</sub> > 2000 mg/kg in rats) contrasts with concerns about long-term environmental persistence due to the recalcitrant thiophosphate group.

Synthesis and Production Methods

Industrial Synthesis

The synthesis involves a two-step process:

-

Formation of Dithiophosphoric Acid: 2-methylbutanol reacts with phosphorus pentasulfide (P<sub>2</sub>S<sub>5</sub>) to produce O,O'-bis(2-methylbutyl) dithiophosphoric acid.

-

Zinc Neutralization: The acid is neutralized with zinc oxide to yield the final product:

Reaction conditions (temperature: 60–80°C; solvent: toluene) are optimized to achieve >95% yield. Post-synthesis purification via vacuum distillation removes unreacted alcohols and byproducts.

Quality Control

Industrial batches are analyzed using:

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for zinc content (theoretical: 10.8 wt%).

-

Gas Chromatography (GC) to verify the absence of residual 2-methylbutanol.

Applications in Tribology and Industrial Lubrication

Anti-Wear Mechanisms

Under boundary lubrication conditions, the compound forms a protective tribofilm on metal surfaces via thermal decomposition:

This polyphosphate-glass matrix reduces direct metal-to-metal contact, lowering wear rates by 40–60% compared to additive-free oils .

In four-ball tribometer tests, formulations containing 1.5% wt. of the compound reduced wear scar diameters by 52% under 147 N loads . The coefficient of friction (µ) decreased from 0.12 to 0.08, comparable to commercial ZDDP additives .

Antioxidant Performance

The compound inhibits radical-chain oxidation by scavenging peroxyl radicals:

Oxidation induction time (OIT) increases from 85 min (base oil) to 210 min in the presence of 1% additive.

Interaction Studies

Metal Surface Interactions

X-ray photoelectron spectroscopy (XPS) analyses reveal that the tribofilm comprises:

-

Outer Layer: Zinc sulfate (ZnSO<sub>4</sub>) and organic sulfides (20–50 nm).

-

Inner Layer: Iron phosphide (Fe<sub>2</sub>P) and zinc phosphate (Zn<sub>3</sub>(PO<sub>4</sub>)<sub>2</sub>) (5–10 nm).

This stratified structure enhances load-bearing capacity, with welding points exceeding 32 kg·f in extreme pressure tests .

Biological Interactions

In vitro studies indicate moderate inhibition of acetylcholinesterase (IC<sub>50</sub> = 45 µM), suggesting neurotoxic potential at high concentrations. Environmental toxicity assays show EC<sub>50</sub> values of 12 mg/L for Daphnia magna, classifying the compound as “toxic” under REACH regulations.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Anti-Wear Efficiency | Acute Toxicity (LD<sub>50</sub>) |

|---|---|---|---|

| Zinc bis(O,O-di-2-ethylhexyl dithiophosphate) | C<sub>32</sub>H<sub>68</sub>O<sub>4</sub>P<sub>2</sub>S<sub>4</sub>Zn | 89% | 2200 mg/kg |

| Zinc bis(O,O-di-1,3-dimethylbutyl dithiophosphate) | C<sub>24</sub>H<sub>52</sub>O<sub>4</sub>P<sub>2</sub>S<sub>4</sub>Zn | 78% | 1850 mg/kg |

| O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt | C<sub>20</sub>H<sub>44</sub>O<sub>4</sub>P<sub>2</sub>S<sub>4</sub>Zn | 92% | 2150 mg/kg |

The 2-methylbutyl derivative outperforms bulkier analogs in wear prevention due to improved surface adsorption kinetics.

Environmental and Regulatory Considerations

Degradation Pathways

Hydrolysis half-lives (t<sub>1/2</sub>) vary from 120 days (pH 7) to 14 days (pH 9), generating thiophosphate anions that persist in aquatic systems. Photodegradation under UV light accelerates breakdown, with 60% mineralization achieved after 48 hours.

Regulatory Status

-

EU REACH: Listed as a Substance of Very High Concern (SVHC) due to reproductive toxicity concerns.

-

US EPA: Exempt from TSCA inventory under the Polymer Exemption Rule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume